molecular formula C19H21N5O3S2 B4281445 ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B4281445
M. Wt: 431.5 g/mol
InChI Key: QPZLWFCFEGDASG-UHFFFAOYSA-N
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Description

Ethyl [2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized by reacting α-halo ketones with thiourea.

    Coupling Reactions: The triazole and thiazole intermediates are then coupled using appropriate reagents such as acyl chlorides and base catalysts.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or thiazole derivatives.

Scientific Research Applications

Ethyl [2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or interfere with receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
  • Ethyl [2-({[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of triazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-3-24-17(13-8-6-5-7-9-13)22-23-19(24)29-12-15(25)21-18-20-14(11-28-18)10-16(26)27-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLWFCFEGDASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)CC(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

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